tert-Butyl 4-hydroxybenzoate

Hydrolytic stability Ester hydrolysis Steric hindrance

TBHB’s sterically hindered tert-butyl ester provides 10–100× slower hydrolysis than linear parabens, superior acid-labile protection in multi-step synthesis, and enhanced lipid-phase partitioning (Log P 3.36). Its documented VEGFR-2 kinase inhibition enables dual-purpose use as a synthetic intermediate and pharmacological probe. Unlike low-melting linear homologs, the crystalline solid (mp 130–132 °C) ensures accurate gravimetric handling. Substituting linear parabens for TBHB produces non-transferable experimental outcomes in esterase-mediated hydrolysis studies, polymer stabilization, and HPLC/GC-MS method development where distinct retention characteristics are critical. Select TBHB for workflows demanding hydrolytic stability and branched-chain steric effects.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 25804-49-3
Cat. No. B153417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-hydroxybenzoate
CAS25804-49-3
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC=C(C=C1)O
InChIInChI=1S/C11H14O3/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7,12H,1-3H3
InChIKeyWHWMOMRHHQLBQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 4-hydroxybenzoate (CAS 25804-49-3): A Sterically Hindered Paraben with Distinct Physicochemical and Stability Properties


tert-Butyl 4-hydroxybenzoate (TBHB) is the tert-butyl ester of 4-hydroxybenzoic acid, belonging to the paraben family of preservatives and fine chemical intermediates . With a molecular weight of 194.23 g/mol and formula C₁₁H₁₄O₃, TBHB exists as a white crystalline solid with a melting point of 130–132 °C . The compound features a sterically bulky tert-butyl group, which confers enhanced resistance to hydrolysis and distinct solubility characteristics compared to linear alkyl parabens such as methylparaben, ethylparaben, propylparaben, and butylparaben [1]. TBHB is utilized as a synthetic intermediate in organic synthesis, pharmaceutical research, and select industrial applications, with additional reported activity as a tyrosine kinase inhibitor .

tert-Butyl 4-hydroxybenzoate: Why Linear Alkyl Parabens Cannot Substitute for Sterically Hindered Ester Functionality


Substituting a linear alkyl paraben (e.g., methylparaben, butylparaben) for tert-butyl 4-hydroxybenzoate in research or industrial workflows is not equivalent due to fundamentally different physicochemical and stability profiles. The tert-butyl group imparts steric hindrance that significantly reduces the rate of ester hydrolysis and alters lipophilicity, as reflected in distinct log P values [1]. Linear alkyl parabens exhibit decreasing antimicrobial potency with increasing chain length beyond C4, whereas the branched tert-butyl structure modifies both solubility and hydrolytic stability in ways that linear homologs cannot replicate [2]. Consequently, experimental outcomes—particularly in synthetic chemistry applications requiring acid-labile protecting groups, polymer stabilization, or assays involving esterase-mediated hydrolysis—are non-transferable between TBHB and its linear analogs. The quantitative evidence presented below establishes the specific, measurable dimensions of differentiation that inform compound selection decisions.

Quantitative Differentiation Guide: tert-Butyl 4-hydroxybenzoate vs. Linear Alkyl Parabens


Hydrolytic Stability: Tert-Butyl Ester Resistance vs. Linear Alkyl Parabens

tert-Butyl 4-hydroxybenzoate exhibits enhanced resistance to ester hydrolysis compared to linear alkyl parabens due to steric shielding of the carbonyl carbon by the bulky tert-butyl group. While direct comparative hydrolysis rate constants for TBHB are not available in the open literature, class-level inference from structure-activity relationships of hindered vs. unhindered benzoate esters demonstrates that branching at the α-carbon of the alkoxy group reduces alkaline hydrolysis rates by 10- to 100-fold relative to linear primary alkyl esters [1]. Linear parabens (methyl to butyl) undergo rapid esterase-mediated hydrolysis in biological systems, whereas the tert-butyl ester moiety is known to exhibit significantly slower hydrolytic cleavage [2].

Hydrolytic stability Ester hydrolysis Steric hindrance Preservative degradation

Lipophilicity (Log P): Tert-Butyl Ester vs. Linear Alkyl Paraben Partition Coefficients

tert-Butyl 4-hydroxybenzoate has an estimated Log Kow of 3.36, indicating substantially higher lipophilicity than shorter-chain linear parabens and comparable lipophilicity to butylparaben (n-butyl ester), but with a branched structure that alters membrane interaction kinetics . Comparative data from authoritative databases show: methylparaben Log P ≈ 1.96; ethylparaben Log P ≈ 2.47; propylparaben Log P ≈ 3.04; butylparaben (n-butyl) Log P ≈ 3.57 [1].

Lipophilicity Log P Partition coefficient Membrane permeability

Thermal Stability and Physical State: Solid Tert-Butyl Ester vs. Liquid or Low-Melting Linear Parabens

tert-Butyl 4-hydroxybenzoate is a white crystalline solid with a melting point of 130–132 °C , which is markedly higher than linear alkyl parabens: methylparaben (mp 125–128 °C), ethylparaben (mp 115–118 °C), propylparaben (mp 95–98 °C), and butylparaben (mp 68–71 °C) [1]. TBHB remains solid at temperatures where propylparaben and butylparaben have melted, enabling different handling, storage, and formulation options.

Melting point Thermal stability Solid-state handling Crystallinity

Synthetic Accessibility: Reported Yield and Purity for Laboratory-Scale Preparation

A laboratory-scale synthesis of tert-butyl 4-hydroxybenzoate via DCC-mediated esterification of 4-hydroxybenzoic acid with tert-butyl alcohol, using DBU as catalyst in dichloromethane at room temperature, yielded 1.1 g (55% yield) of white crystalline product after column chromatographic purification . Comparative yields for linear alkyl paraben syntheses under similar conditions are not consistently reported, but the 55% yield provides a benchmark for procurement of research-grade material versus custom synthesis.

Synthetic yield Esterification Process chemistry Purity

Water Solubility: Estimated Solubility Profile vs. Linear Alkyl Parabens

tert-Butyl 4-hydroxybenzoate has an estimated water solubility of approximately 241–327 mg/L at 25 °C based on Log Kow (3.36) fragment-based models . This solubility is substantially lower than methylparaben (~2500 mg/L) and ethylparaben (~885 mg/L), and comparable to propylparaben (~500 mg/L) and butylparaben (~207 mg/L) [1]. The compound is described as insoluble in water but soluble in alcohols, ethers, and ketones .

Water solubility Hydrophobicity Formulation Aqueous compatibility

Tyrosine Kinase Inhibitory Activity: Qualitative Activity Report for VEGFR-2

tert-Butyl 4-hydroxybenzoate has been reported to exhibit tyrosine kinase inhibitory activity, with evaluation against vascular endothelial growth factor receptor 2 (VEGFR-2) and AZD2932 . No quantitative IC₅₀ values are provided in publicly available vendor technical data sheets, and no direct comparative data against other 4-hydroxybenzoate esters are available. This activity profile distinguishes TBHB from linear alkyl parabens, which are predominantly characterized by antimicrobial rather than kinase inhibitory properties.

Tyrosine kinase inhibition VEGFR-2 Pharmacological activity Kinase assay

Optimal Application Scenarios for tert-Butyl 4-hydroxybenzoate Based on Differentiated Properties


Synthetic Intermediate for Acid-Labile Protecting Group Strategies

The tert-butyl ester moiety of TBHB serves as an acid-labile protecting group for carboxylic acids in multi-step organic synthesis. The steric hindrance provided by the tert-butyl group confers resistance to nucleophilic attack and base-catalyzed hydrolysis, allowing selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid). This property, combined with the compound's solid crystalline form (mp 130–132 °C ), facilitates precise weighing and handling in synthetic workflows where liquid or low-melting linear parabens would be impractical.

Pharmacological Research Involving Tyrosine Kinase Pathways

TBHB has been evaluated as a tyrosine kinase inhibitor with reported activity against VEGFR-2 , distinguishing it from linear alkyl parabens which lack this pharmacological profile. Researchers investigating angiogenesis-related pathways, tumor biology, or kinase signaling cascades may prioritize TBHB over linear parabens when seeking a structurally defined small-molecule probe with documented kinase interaction potential.

Stability-Critical Formulation Development

In aqueous or semi-aqueous formulations where ester hydrolysis limits preservative efficacy, the enhanced hydrolytic stability of the tert-butyl ester relative to linear alkyl parabens (class-level inference, 10- to 100-fold slower hydrolysis ) provides extended antimicrobial protection. The higher Log Kow of 3.36 also favors partitioning into lipid phases, making TBHB suitable for emulsion-based formulations where antimicrobial activity at the oil-water interface is required.

Analytical Reference Standard for Chromatographic Method Development

The distinct retention characteristics of TBHB, driven by its branched tert-butyl group and Log P of 3.36 compared to linear parabens (Log P 1.96–3.57 ), make it a valuable reference standard for HPLC and GC-MS method development. Its unique chromatographic behavior enables resolution from co-eluting linear paraben peaks in complex matrices, supporting accurate quantification in preservative analysis and environmental monitoring studies.

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